Conduritol D
Overview
Description
Conduritol D, also known as this compound, is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide-Based Signaling Processes : Conduritol D syntheses are crucial for studying phosphoinositide-based signaling processes and their biological activities. These are important for understanding cellular communications and signal transduction pathways (Kwon, Lee, & Chung, 2002).
Synthesis of Cyclitols and Aminocyclitols : this compound tetraacetate is used to prepare homochiral intermediates for the synthesis of cyclitols and aminocyclitols, which have implications in developing therapeutic agents (Patti, Sanfilippo, Piattelli, & Nicolosi, 1996).
Neuromuscular Junction Preservation : Conduritol B epoxide, an inhibitor of acid beta-glucosidase, has been shown to preserve ganglioside distribution at the neuromuscular junction, delay disease onset, and improve motor function in a mouse model of amyotrophic lateral sclerosis (Henriques et al., 2017).
Glycemic Control and Cataract Prevention : Conduritol A from Gymnema sylvestre has been found to reduce fasted blood sugar by regulating blood lipid metabolism, scavenging free radicals, enhancing antioxidant ability, and potentiating immune function. Additionally, it prevented diabetic rats from developing cataracts by inhibiting lens aldose reductase (Wei et al., 2008); (Miyatake et al., 1994).
Glucosidase Inhibition : Enantiopure 2,3-diamino conduritols have been synthesized and evaluated as inhibitors of alpha- and beta-glucosidase, which can be significant for the treatment of diabetes or other metabolic disorders (Arcelli et al., 2001).
Synthesis of Homochiral Derivatives : this compound derivatives from aromatic compounds can be converted into 5-substituted conduritols D 5 by catalytic osmylation, allowing for the preparation of homochiral 5-deuteriated this compound 2, useful in various synthetic applications (Carless, Busia, Dove, & Malik, 1993).
Anticancer Activity : Aromatic analogues of conduritol F, L-chiro-inositol, and dihydroconduritol F were synthesized and evaluated for anticancer activity. These studies are part of ongoing research to find effective anticancer compounds (Kireev et al., 2006).
Mechanism of Action
Target of Action
Conduritol D, also known as Kondurite, primarily targets the enzyme glucocerebrosidase (GBA) . GBA is a lysosomal enzyme that degrades glucosylceramide . Deficiency in GBA activity leads to Gaucher disease (GD), a common lysosomal storage disorder . Moreover, carrying a genetic abnormality in GBA is currently the largest genetic risk factor for Parkinson’s disease (PD) .
Mode of Action
This compound acts as a mechanism-based irreversible inhibitor of GBA . It binds to the active site of the enzyme and inactivates it . This inactivation disrupts the normal function of GBA, leading to an accumulation of its substrate, glucosylceramide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucosylceramide degradation pathway . Inhibition of GBA disrupts this pathway, leading to an accumulation of glucosylceramide in the lysosome . This accumulation can fuel the aggregation of α-synuclein, a protein implicated in PD . Furthermore, α-synuclein itself can lower the enzymatic activity of GBA, indicating a bidirectional interaction between GBA and α-synuclein .
Result of Action
The inhibition of GBA by this compound leads to several molecular and cellular effects. These include the accumulation of glucosylceramide , the aggregation of α-synuclein , and the disruption of normal lysosomal function . In addition, GBA inactivation in oligodendrocytes affects myelination and induces neurodegenerative hallmarks .
Properties
IUPAC Name |
(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBQXAKGXQBHA-FBXFSONDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454912 | |
Record name | Kondurite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4782-75-6 | |
Record name | Kondurite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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